molecular formula C12H10N2 B11909963 2,8-Dimethylquinoline-6-carbonitrile

2,8-Dimethylquinoline-6-carbonitrile

Katalognummer: B11909963
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: LAZSSLFFIORUKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,8-Dimethylquinoline-6-carbonitrile is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethylquinoline-6-carbonitrile typically involves the condensation of anilines and alkenyl ethers using visible-light photoredox catalysis. This method allows for the formation of substituted quinolines under mild conditions with good yields . Another approach involves the use of nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation .

Industrial Production Methods: Industrial production methods for quinoline derivatives often utilize classic transformations such as the Skraup reaction, Doebner–Von Miller reaction, Friedländer reaction, and Conrad–Limpach reaction . These methods can be adapted for large-scale synthesis, ensuring the availability of the compound for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 2,8-Dimethylquinoline-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinolines.

    Substitution: Halogenated, nitrated, or sulfonated quinolines.

Wissenschaftliche Forschungsanwendungen

2,8-Dimethylquinoline-6-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,8-Dimethylquinoline-6-carbonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may act on microbial enzymes, disrupting their metabolic pathways and exhibiting antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,8-Dimethylquinoline-6-carbonitrile is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H10N2

Molekulargewicht

182.22 g/mol

IUPAC-Name

2,8-dimethylquinoline-6-carbonitrile

InChI

InChI=1S/C12H10N2/c1-8-5-10(7-13)6-11-4-3-9(2)14-12(8)11/h3-6H,1-2H3

InChI-Schlüssel

LAZSSLFFIORUKP-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=C1)C=C(C=C2C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.